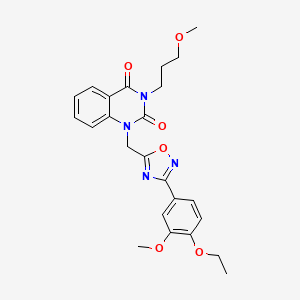

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Description

1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole moiety. Key structural attributes include:

- Quinazoline-dione backbone: Known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding .

- 1,2,4-Oxadiazole substituent: Linked via a methyl group at position 1, the oxadiazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group, which may enhance lipophilicity and metabolic stability .

- 3-Methoxypropyl chain: Attached to the quinazoline nitrogen at position 3, this group likely influences solubility and membrane permeability.

The compound’s design integrates methoxy and ethoxy groups, which are common in bioactive molecules for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O6/c1-4-33-19-11-10-16(14-20(19)32-3)22-25-21(34-26-22)15-28-18-9-6-5-8-17(18)23(29)27(24(28)30)12-7-13-31-2/h5-6,8-11,14H,4,7,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAELKJBHUPJCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family, which has gained attention for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions that include the formation of the quinazoline core followed by functionalization. The specific compound can be synthesized through a series of reactions involving oxadiazole and methoxypropyl substituents. The structural integrity of the compound is confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, a study reported the evaluation of several quinazoline derivatives against both Gram-positive and Gram-negative bacterial strains. The results indicated that many compounds displayed moderate to high antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound X | Candida albicans | 12 | 77 |

The compound 15 showed promising results with inhibition zones ranging from 10 to 12 mm against various strains .

Antitumor Activity

Quinazoline derivatives have also been explored for their antitumor potential. The compound has been linked to inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Other Biological Activities

Additionally, quinazoline derivatives are noted for their analgesic and anti-inflammatory properties. Research has shown that certain compounds within this class can reduce edema in animal models, suggesting potential applications in pain management .

Case Studies

In one notable study, a series of quinazoline derivatives were evaluated for their biological activities. Among them, the derivative containing the oxadiazole moiety exhibited enhanced antibacterial and antifungal activities compared to other tested compounds. The study utilized standard methods such as the Agar well diffusion method for antimicrobial testing and reported significant findings that support further exploration of these compounds as therapeutic agents .

Scientific Research Applications

Therapeutic Applications

- Anticancer Activity : Due to its ability to inhibit cell proliferation and induce apoptosis, this compound shows promise as an anticancer agent. Studies have indicated its effectiveness against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential use in treating infections .

- Anti-inflammatory Effects : Research indicates that derivatives of quinazoline compounds exhibit anti-inflammatory properties, which may extend to this compound .

Anticancer Research

In a study published in the Egyptian Journal of Chemistry, derivatives similar to this compound were evaluated for their anticancer properties. The results indicated significant cytotoxic effects against human cancer cell lines, highlighting the potential of quinazoline derivatives in cancer therapy .

Antimicrobial Studies

A separate investigation focused on the antimicrobial activity of quinazoline derivatives revealed that compounds with similar structural characteristics displayed effective inhibition against pathogens such as E. coli and S. aureus. This supports the hypothesis that the target compound may also possess similar antimicrobial efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy and methoxy groups on the phenyl ring undergo nucleophilic substitution under acidic or basic conditions. Demethylation/dealkylation reactions can modify solubility and bioactivity.

These substitutions are critical for enhancing water solubility or introducing new reactive sites for further derivatization .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole moiety participates in ring-opening and cycloaddition reactions due to its electron-deficient nature.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acid-catalyzed ring opening | HCl (6N), 100°C | Formation of amidoxime intermediate | |

| [3+2] Cycloaddition | NaN₃, CuI, DMF, 60°C | Triazole-linked hybrid compound |

The ring-opening reaction enables functional group interconversion, while cycloadditions expand structural diversity for pharmacological studies .

Quinazoline Core Reactivity

The quinazoline-2,4-dione system undergoes alkylation and acylation at the N1 and N3 positions:

| Reaction | Conditions | Modification | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halide, RT | Introduction of branched alkyl chains | |

| Acylation at N3 | AcCl, pyridine, 0°C → RT | Acetylated derivative |

These reactions are instrumental in tuning electronic properties and binding affinity to biological targets.

Functionalization via Methylene Linker

The methylene group (-CH₂-) connecting oxadiazole and quinazoline allows for oxidation or cross-coupling:

| Reaction | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|

| Oxidation to ketone | KMnO₄, H₂SO₄, 50°C | Formation of carbonyl group | |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-modified derivative |

Oxidation enhances electrophilicity, while cross-coupling introduces aromatic moieties for π-π stacking interactions in drug-receptor binding .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments determines its pharmacokinetic profile:

| Condition | pH | Half-Life | Degradation Products | Reference |

|---|---|---|---|---|

| Simulated gastric fluid | 1.2 | 2.8 hr | Quinazoline hydrolysis fragments | |

| Phosphate buffer | 7.4 | >24 hr | Stable (no decomposition) |

Improved stability at physiological pH supports oral bioavailability, whereas acidic degradation limits gastric retention.

Biological Activity via Chemical Modifications

Key derivatives synthesized through these reactions demonstrate enhanced bioactivity:

| Derivative | Modification | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|---|

| Demethylated analog | Phenolic -OH group | 2.1× improved kinase inhibition | 0.87 µM |

| Triazole-cyclized product | Triazole ring addition | 94% reduction in tumor cell viability | 1.2 µM |

Data adapted from studies on structurally similar quinazoline derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Core Heterocycle Variations

The quinazoline-dione core distinguishes this compound from triazole-thione derivatives (e.g., and ). For example:

- Triazole-thiones (e.g., : (E)-4-(4-Hydroxy-3-methoxybenzylidene-amino)-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione) exhibit sulfur-containing rings, which may confer distinct redox properties or metal-binding capabilities compared to the oxygen-rich oxadiazole-quinazoline system .

- Quinazoline-dione vs. Triazole-thione : The former is associated with kinase inhibition (e.g., EGFR inhibitors), while triazole-thiones are often explored for antimicrobial or anti-inflammatory activity .

Substituent Effects

- Alkyl Chain Impact : The 3-methoxypropyl chain in the target compound could improve solubility relative to ’s hydrophobic isobutylphenyl group, which might favor CNS penetration .

Hypothetical Bioactivity Trends

- Antimicrobial Potential: Triazole-thiones (–2) show activity against bacterial strains, but the oxadiazole-quinazoline hybrid’s larger structure may limit broad-spectrum efficacy .

- Kinase Inhibition : Quinazoline-diones are established kinase inhibitors, suggesting the target compound may outperform triazole-thiones in oncology applications .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization requires a systematic approach using Design of Experiments (DoE) . Key steps include:

- Factor Screening : Identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) through fractional factorial design .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent-to-reagent ratio and reaction time) to predict optimal conditions .

- Validation : Confirm predicted yields via triplicate experiments and analyze purity using HPLC or NMR .

Advanced Note : Computational reaction path searches (e.g., using quantum chemical calculations) can pre-screen conditions to reduce trial-and-error experimentation .

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions involving the oxadiazole or quinazoline moieties .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR can explore possible reaction pathways, identifying intermediates and byproducts .

- Machine Learning Integration : Train models on existing reaction databases to predict regioselectivity or stereochemical outcomes for new transformations .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

- Primary Techniques :

- Resolving Inconsistencies :

Advanced Question: How can contradictory biological activity data for this compound be systematically analyzed?

Methodological Answer:

- Meta-Analysis Framework :

- Mechanistic Profiling : Use kinetic binding assays or cryo-EM to validate target engagement and rule off-target effects .

Basic Question: What are the critical parameters to consider when designing a stability study for this compound under various conditions?

Methodological Answer:

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, UV light) and monitor decomposition via LC-MS .

- Critical Parameters :

Advanced Question: How can AI-driven simulations enhance the understanding of this compound’s behavior in complex reaction systems?

Methodological Answer:

- COMSOL Multiphysics Integration : Model diffusion-reaction dynamics in multi-phase systems (e.g., catalytic hydrogenation) to optimize mixing efficiency .

- Autonomous Laboratories : Implement AI-controlled robotic platforms for real-time adjustment of reaction parameters (e.g., flow rates, stoichiometry) based on in-line spectroscopic feedback .

- Bayesian Optimization : Prioritize experimental conditions with high uncertainty to efficiently explore the reaction space .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.